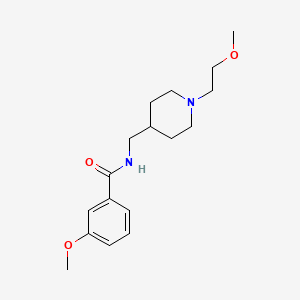

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

3-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted at the 4-position with a methyl group bearing a 2-methoxyethyl moiety.

Propriétés

IUPAC Name |

3-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-21-11-10-19-8-6-14(7-9-19)13-18-17(20)15-4-3-5-16(12-15)22-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESTZKSSZUUCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is to react 4-piperidone with 2-methoxyethyl bromide to form 1-(2-methoxyethyl)piperidin-4-yl methyl chloride. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.

Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

Oxidation: : Formation of 3-hydroxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.

Reduction: : Formation of 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)piperidin-4-ol.

Substitution: : Formation of various substituted benzamide derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the areas of pain management and inflammation.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.

Mécanisme D'action

The mechanism by which 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxy and piperidine groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Piperidine-Benzamide Scaffolds

The compound’s closest analogs involve variations in substituents on the benzamide and piperidine moieties. Key examples include:

*Calculated based on formula C18H27N2O3.

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy groups (target compound) increase solubility and metabolic stability due to their ether linkage .

- Piperidine Conformation: Chair conformations (e.g., ) stabilize intermolecular interactions, while half-chair conformations () may enhance membrane permeability due to reduced steric hindrance .

Crystallographic and Hydrogen-Bonding Profiles

- 4-Chloro Analog (): Forms a layered crystal structure via O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds, contributing to high thermal stability .

- 4-Methyl Analog (): Exhibits a three-center N–H⋯O/C–H⋯O interaction, forming chains along the a-axis. This motif may enhance solubility in polar solvents .

Pharmacological Hypotheses

- Atherosclerosis Target (): A structurally related compound with a 2-methoxyethyl-piperidine group (goxalapladib) inhibits lipoprotein-associated phospholipase A2, a key enzyme in atherosclerosis .

- Anticancer Potential: Piperidine-benzamide derivatives with halogen substituents show activity against cancer cell lines, suggesting the target compound’s methoxy groups may offer similar efficacy with improved safety .

Activité Biologique

3-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview.

Chemical Structure

The chemical structure of 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can be represented as follows:

This compound features a methoxy group, a piperidine moiety, and a benzamide structure, which are known to contribute to various biological activities.

Antiproliferative Activity

Recent studies have shown that compounds similar to 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with methoxy groups have been reported to have IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent inhibitory effects on cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | MCF-7 | 2.2 - 5.3 |

| Hydroxy-substituted derivatives | MCF-7 | 1.2 - 4.8 |

Antioxidative Activity

The antioxidative properties of this compound have also been investigated. Compounds with similar structures demonstrated improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The presence of methoxy groups was found to enhance the antioxidative capacity, which is crucial for preventing oxidative stress in cells .

Antibacterial Activity

In addition to antiproliferative and antioxidative activities, some studies indicate that derivatives of benzamide compounds exhibit antibacterial properties. For example, compounds with similar piperidine structures showed strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis .

Study 1: Antiproliferative Effects on Cancer Cells

A study conducted on various N-substituted benzimidazole carboxamides revealed that those containing methoxy groups displayed significant antiproliferative effects against the MCF-7 cell line with IC50 values ranging from 1.2 to 5.3 µM. The study highlighted the importance of substituent position and type on biological efficacy .

Study 2: Antioxidant Evaluation

In another investigation focused on the antioxidative properties of methoxy-substituted compounds, it was found that these derivatives exhibited enhanced radical scavenging abilities compared to traditional antioxidants. The study utilized several spectroscopic methods to confirm the antioxidative capacity .

Study 3: Antibacterial Screening

Research evaluating the antibacterial activity of piperidine derivatives revealed promising results against various bacterial strains. The study reported minimum inhibitory concentrations (MICs) as low as 8 µM for certain derivatives, showcasing their potential as antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.